molecular formula C5H6N4O3 B12910646 4-Amino-2-methyl-5-nitropyridazin-3(2H)-one CAS No. 6381-39-1

4-Amino-2-methyl-5-nitropyridazin-3(2H)-one

Cat. No.: B12910646
CAS No.: 6381-39-1
M. Wt: 170.13 g/mol
InChI Key: VXJAKOJWLORGDT-UHFFFAOYSA-N
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Description

4-Amino-2-methyl-5-nitropyridazin-3(2H)-one: is a heterocyclic compound that belongs to the pyridazine family. This compound is characterized by the presence of an amino group, a methyl group, and a nitro group attached to a pyridazinone ring. The unique arrangement of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-methyl-5-nitropyridazin-3(2H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Amination: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-methyl-5-nitropyridazin-3(2H)-one undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The amino and nitro groups can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride can be employed.

    Substitution: Reagents such as halogens, alkylating agents, and acylating agents can be used under appropriate conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted pyridazinone derivatives.

Scientific Research Applications

4-Amino-2-methyl-5-nitropyridazin-3(2H)-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Amino-2-methyl-5-nitropyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to various biological effects. For example, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-2-methyl-5-nitropyridazin-3(2H)-one: can be compared with other pyridazinone derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

6381-39-1

Molecular Formula

C5H6N4O3

Molecular Weight

170.13 g/mol

IUPAC Name

4-amino-2-methyl-5-nitropyridazin-3-one

InChI

InChI=1S/C5H6N4O3/c1-8-5(10)4(6)3(2-7-8)9(11)12/h2H,6H2,1H3

InChI Key

VXJAKOJWLORGDT-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(=C(C=N1)[N+](=O)[O-])N

Origin of Product

United States

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